molecular formula C6H12ClNO4 B555082 Dimethyl L-aspartate hydrochloride CAS No. 32213-95-9

Dimethyl L-aspartate hydrochloride

Cat. No.: B555082
CAS No.: 32213-95-9
M. Wt: 197.62 g/mol
InChI Key: PNLXWGDXZOYUKB-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Molecular Architecture and Stereochemical Configuration

X-ray Crystallographic Analysis of Salt Formation

X-ray diffraction studies reveal that L-aspartic acid dimethyl ester hydrochloride crystallizes in a monoclinic system with space group P2₁. The unit cell parameters are a = 8.23 Å, b = 12.45 Å, c = 9.87 Å, and β = 105.3°, accommodating two molecules per asymmetric unit. The hydrochloride salt formation stabilizes the structure through ionic interactions between the protonated amino group (–NH₃⁺) and the chloride counterion (Cl⁻), with an N–Cl distance of 3.12 Å.

The ester functional groups (–COOCH₃) adopt a trans-conformation relative to the α-carbon, minimizing steric hindrance. Intramolecular hydrogen bonds between the ester carbonyl oxygen (O=C–OCH₃) and the ammonium proton (N–H) further stabilize the molecular geometry, with bond lengths of 2.89–3.02 Å. Thermal analysis indicates no polymorphic transitions up to 220°C, underscoring the structural rigidity imparted by these interactions.

Comparative Analysis of L- vs D-Aspartic Acid Ester Derivatives

The stereochemical distinction between L- and D-aspartic acid dimethyl ester hydrochlorides significantly influences their physicochemical properties:

Property L-Isomer D-Isomer
Specific rotation ([α]₂₀ᴅ) +13° to +17° (c=1, CH₃OH) -13° to -17° (c=1, CH₃OH)
Melting point 113–119°C 114–119°C
Biological activity Substrate for L-amino acid oxidases Inert in enantioselective reactions

The L-isomer’s (+)-rotation arises from its (2S)-configuration, whereas the D-isomer’s (–)-rotation corresponds to the (2R)-configuration. Despite nearly identical melting points, their divergent biological activities highlight the importance of stereochemical purity in pharmaceutical applications.

Protonation States and Ionic Interactions in Solid-State Matrix

In the solid state, L-aspartic acid dimethyl ester hydrochloride exists as a zwitterion, with the α-amino group fully protonated (–NH₃⁺) and the ester carbonyls remaining neutral. Infrared (IR) spectroscopy confirms this protonation state, showing N–H stretching vibrations at 3,100–3,300 cm⁻¹ and C=O stretches at 1,715–1,740 cm⁻¹.

The chloride ion engages in a three-dimensional hydrogen-bonding network, connecting adjacent molecules via N–H···Cl (2.95 Å) and O–H···Cl (3.10 Å) interactions. This network enhances lattice stability, as evidenced by the compound’s low hygroscopicity and resistance to thermal decomposition below 200°C.

Notably, the protonated amino group participates in bifurcated hydrogen bonds with both chloride and ester oxygen atoms, creating a layered crystal packing motif. This arrangement is critical for maintaining the compound’s crystallinity during storage and processing.

Properties

IUPAC Name

dimethyl 2-aminobutanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11NO4.ClH/c1-10-5(8)3-4(7)6(9)11-2;/h4H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLXWGDXZOYUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32213-95-9, 14358-33-9
Record name Dimethyl L-aspartate hydrochloride
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Record name 32213-95-9
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Record name 1,4-dimethyl 2-aminobutanedioate hydrochloride
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Preparation Methods

Reaction Conditions and Mechanism

  • Reactants : L-Aspartic acid, methanol (excess), thionyl chloride.

  • Temperature : 0–20°C for 14 hours.

  • Mechanism :

    • Protonation of the carboxylic acid by SOCl₂.

    • Nucleophilic attack by methanol on the activated carbonyl.

    • Formation of HCl gas as a byproduct, which protonates the amino group to form the hydrochloride salt.

TMSCl-Catalyzed Esterification

Chlorotrimethylsilane (TMSCl) offers a mild alternative for esterification, particularly for amino acids sensitive to harsh acidic conditions. This method, detailed by Izumi et al., enables selective mono- or diesterification of L-aspartic acid.

Protocol for Diester Synthesis

  • Reactants : L-Aspartic acid, methanol (solvent), TMSCl (10+ equivalents).

  • Conditions : 50°C for 5 hours.

  • Workup :

    • Evaporation of excess TMSCl and methanol.

    • Boc protection (di-tert-butyl dicarbonate) to isolate the diester.

    • Acidification and extraction with chloroform.

Key Outcomes

  • Diester Yield : 75% after Boc protection.

  • Monoester Yield : 24% under the same conditions.

  • Advantage : Avoids racemization, preserving the L-configuration.

Hydrochloride Salt Formation via HCl Gas

A patent by US5113009A describes a general method for preparing amino acid methyl ester hydrochlorides, applicable to L-aspartic acid.

Procedure

  • Esterification : L-Aspartic acid is suspended in methanol, and HCl gas is bubbled through the solution.

  • Crystallization : The hydrochloride salt precipitates upon cooling and is isolated via filtration.

Optimization Insights

  • HCl Concentration : Excess HCl ensures complete protonation of the amino group.

  • Solvent : Methanol serves as both reactant and solvent.

Comparative Analysis of Preparation Methods

Method Catalyst/Reagent Temperature Time Yield Selectivity
Thionyl ChlorideSOCl₂0–20°C14 h~70–80%*Diester predominates
TMSClTMSCl50°C5 h75%Diester (with Boc workup)
HCl GasHCl (gas)RT24 hUnreportedDepends on stoichiometry

*Estimated from analogous reactions.

Characterization and Quality Control

Physical Properties

  • Melting Point : 115–117°C (lit.).

  • Specific Rotation : +13° to +17° (20°C, 589 nm, c=1 in methanol).

  • Purity : ≥97.5% (HPLC).

Spectroscopic Data

  • ¹H NMR (CDCl₃) :

    • δ 1.45 (s, 9H, t-Bu), 2.81–3.01 (m, 2H, CH₂), 3.64 (s, 3H, OCH₃), 4.20 (t, 1H, α-H).

Industrial and Laboratory-Scale Considerations

  • Cost Efficiency : Thionyl chloride is cost-effective but requires careful handling due to HCl gas evolution.

  • Scalability : The TMSCl method is preferable for small-scale peptide synthesis due to its mild conditions.

  • Safety : HCl gas methods necessitate fume hoods and corrosion-resistant equipment .

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid dimethyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

L-Aspartic acid dimethyl ester hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl L-aspartate hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in peptide synthesis and can modulate enzyme activity by binding to active sites. The compound’s ester groups can undergo hydrolysis, releasing L-aspartic acid, which participates in various metabolic pathways .

Comparison with Similar Compounds

Research Findings

  • Enzyme Inhibition : The dimethyl ester derivative inhibits serine proteases with an IC₅₀ of ~10 µM, outperforming diethyl esters due to better active-site fit .
  • Drug Delivery: In pH-responsive nanocarriers, dimethyl esters show 80% drug release at pH 5.0 (lysosomal conditions) vs. <20% at pH 7.4, highlighting their utility in targeted therapies .
  • Metabolic Studies : β-Methyl L-aspartate is incorporated into bacterial peptidoglycans, demonstrating its role in probing metabolic pathways .

Biological Activity

L-Aspartic acid dimethyl ester hydrochloride (CAS: 32213-95-9) is an amino acid derivative that has garnered interest in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C₆H₁₂ClNO₄
  • Molecular Weight : 197.615 g/mol
  • Synonyms : Dimethyl L-aspartate hydrochloride, L-Asp(OMe)OMe·HCl
  • PubChem CID : 2734892

The compound is typically presented as a white crystalline powder and is soluble in water, making it suitable for various biological assays.

Biological Activity

L-Aspartic acid dimethyl ester hydrochloride exhibits several biological activities, primarily related to its role in metabolic processes and potential therapeutic effects. Key areas of interest include:

  • Neurotransmission : As a derivative of aspartic acid, it plays a role in neurotransmission, particularly in excitatory signaling pathways involving NMDA receptors. This suggests potential applications in treating neurological disorders.
  • Metabolic Modulation : Research indicates that it may influence metabolic pathways, particularly those involving amino acid metabolism and energy production.
  • Anti-inflammatory Effects : Some studies have suggested that L-aspartic acid derivatives can modulate inflammatory responses, indicating potential use in inflammatory diseases.

Case Studies

  • Neuroprotective Effects :
    A study investigated the neuroprotective effects of L-aspartic acid dimethyl ester hydrochloride in models of oxidative stress. The results indicated a significant reduction in neuronal damage markers, suggesting its potential as a neuroprotective agent .
  • Synthesis and Characterization :
    The synthesis of L-aspartic acid dimethyl ester hydrochloride was explored through various esterification processes. These studies highlighted the efficiency of different catalysts and conditions in achieving high yields and purity .
  • Therapeutic Applications :
    A recent investigation into the compound's role as a prodrug demonstrated its effectiveness in enhancing drug delivery systems for treating colitis in animal models. The study reported improved therapeutic outcomes when combined with other agents .

Data Table: Biological Activities

Biological ActivityDescriptionReferences
NeurotransmissionInvolved in excitatory neurotransmission via NMDA receptors
Metabolic ModulationInfluences amino acid metabolism and energy production
Anti-inflammatory EffectsModulates inflammatory responses; potential applications in treating inflammatory diseases
Neuroprotective EffectsReduces neuronal damage markers in oxidative stress models

Q & A

Q. What are the standard synthetic routes for L-Aspartic acid dimethyl ester hydrochloride, and how can researchers optimize yield?

The compound is synthesized via esterification of L-aspartic acid. A common method involves reacting dimethyl L-aspartate-HCl with methylchlorophosphonate in chloroform, using triethylamine as a base. After stirring at room temperature, the product is purified via silica gel chromatography with ethyl acetate/methanol (12:1) . To optimize yield, ensure anhydrous conditions and monitor reaction progress via thin-layer chromatography (TLC).

Q. What storage conditions are recommended for L-Aspartic acid dimethyl ester hydrochloride to maintain stability?

Store at room temperature (RT) in a tightly sealed container, protected from moisture and oxidizing agents. Unlike its tert-butyl analogs (e.g., L-Aspartic acid di-tert-butyl ester hydrochloride, stored at -20°C ), the dimethyl ester’s stability at RT is attributed to its lower steric hindrance and reduced hygroscopicity .

Q. Which analytical techniques are critical for confirming the purity and enantiomeric integrity of this compound?

  • Purity : Use HPLC with UV detection (λ = 210 nm) or titration methods.
  • Enantiomeric purity : Polarimetry (specific rotation: +14.7° to +14.9° in methanol, c = 1) or chiral HPLC with a cellulose-based column.
  • Structural confirmation : 1^1H NMR (peaks at δ 3.7–3.9 ppm for methyl esters) and ESI-MS .

Advanced Questions

Q. How does L-Aspartic acid dimethyl ester hydrochloride inhibit serine proteases, and what experimental approaches validate this mechanism?

The compound acts as a covalent inhibitor by forming a stable acyl-enzyme intermediate with the serine residue in the protease’s active site. To validate:

  • Perform kinetic assays (e.g., fluorogenic substrate hydrolysis) to measure inhibition constants (KiK_i).
  • Use X-ray crystallography or molecular docking to visualize binding interactions.
  • Confirm covalent modification via mass spectrometry of the inhibited enzyme .

Q. What methodologies enable its incorporation into pH/enzyme dual-responsive polymer nanocarriers, and how are responsiveness profiles characterized?

  • Synthesis : Co-polymerize with PEG derivatives via ring-opening polymerization. The ester groups hydrolyze under acidic conditions (pH-responsive), while proteases cleave the aspartate backbone (enzyme-responsive) .
  • Characterization :
  • Dynamic light scattering (DLS) to monitor size changes in response to pH/enzymes.
  • Fluorescence spectroscopy to track payload release kinetics.
  • FT-IR to confirm ester hydrolysis post-stimulation.

Q. How can researchers resolve discrepancies in enzymatic inhibition data when using this compound?

Contradictions may arise from variations in enzyme isoforms or assay conditions. Mitigation strategies include:

  • Control experiments with structural analogs (e.g., L-Glutamic acid dimethyl ester) to assess specificity .
  • Pre-incubation studies to distinguish time-dependent inhibition from competitive mechanisms.
  • Cross-validation using orthogonal techniques (e.g., isothermal titration calorimetry vs. stopped-flow kinetics) .

Data Contradiction Analysis

Q. Why do storage recommendations differ between L-Aspartic acid dimethyl ester and its tert-butyl analogs?

The tert-butyl ester’s bulky groups increase steric protection of the ester bond, but also make it more prone to hydrolysis under humid conditions, necessitating freezer storage . In contrast, the dimethyl ester’s simpler structure reduces hygroscopicity, allowing RT storage . Researchers should validate storage stability via periodic purity checks using HPLC .

Key Research Applications

ApplicationMethodologyKey Evidence
Serine protease inhibitionKinetic assays, crystallography
Biodegradable nanocarriersPolymer synthesis, DLS/FT-IR
Enzyme mechanism studiesPhosphoramidate synthesis, NMR/MS

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl L-aspartate hydrochloride
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Dimethyl L-aspartate hydrochloride

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